Benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate

Haloperidol synthesis Cbz protecting group Orthogonal deprotection

Benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate, also designated N-Benzyloxycarbonyl-4-(4-chlorophenyl)-4-piperidinol, is a synthetic piperidine derivative bearing a 4-chlorophenyl and a tertiary hydroxyl group at the piperidine 4-position, with the ring nitrogen protected by a benzyloxycarbonyl (Cbz) group. It serves primarily as a protected intermediate in the synthesis of haloperidol and its isotopically labeled analogs.

Molecular Formula C19H20ClNO3
Molecular Weight 345.8 g/mol
CAS No. 1076199-00-2
Cat. No. B026496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate
CAS1076199-00-2
Synonyms4-(4-Chlorophenyl)-4-hydroxy-1-piperidinecarboxylic Acid Phenylmethyl Ester
Molecular FormulaC19H20ClNO3
Molecular Weight345.8 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C19H20ClNO3/c20-17-8-6-16(7-9-17)19(23)10-12-21(13-11-19)18(22)24-14-15-4-2-1-3-5-15/h1-9,23H,10-14H2
InChIKeyOACLBBGOZRXENL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate (CAS 1076199-00-2): A Cbz-Protected Piperidine Scaffold for Haloperidol Synthesis and CCR1 Antagonist Development


Benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate, also designated N-Benzyloxycarbonyl-4-(4-chlorophenyl)-4-piperidinol, is a synthetic piperidine derivative bearing a 4-chlorophenyl and a tertiary hydroxyl group at the piperidine 4-position, with the ring nitrogen protected by a benzyloxycarbonyl (Cbz) group . It serves primarily as a protected intermediate in the synthesis of haloperidol and its isotopically labeled analogs . The 4-(4-chlorophenyl)-4-hydroxypiperidine core is also the pharmacophoric scaffold of a series of non-peptide CCR1 chemokine receptor antagonists discovered via high-throughput screening [1]. The compound is commercially available from multiple vendors with purity specifications typically ≥95–98% [2].

Why Generic Cbz-Protected Piperidine Intermediates Cannot Replace Benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate in Haloperidol and CCR1-Targeted Programs


Simple in-class substitution is precluded by three structural determinants: (i) the 4-(4-chlorophenyl) substituent is essential for dopamine D2/D4 receptor binding and CCR1 antagonist pharmacophore recognition—replacement with phenyl, 4-fluorophenyl, or 4-methoxyphenyl yields stepwise potency loss in the CCR1 series, with the 4-chloro substituent providing the optimal balance of lipophilicity and receptor complementarity [1]; (ii) the tertiary 4-hydroxyl group is non-replaceable, as it engages in a critical hydrogen-bonding interaction within the CCR1 antagonist binding pocket and is the key functional handle for downstream derivatization in haloperidol synthesis [2]; (iii) the Cbz protecting group is specifically required for synthetic compatibility in multi-step routes (e.g., haloperidol and its d4-labeled isotopologue), where orthogonal deprotection under hydrogenolysis is essential and cannot be substituted by Boc, acetyl, or ethyl carbamate protecting groups without altering reaction selectivity or requiring re-optimization of the entire synthetic sequence [3].

Quantitative Differentiation Evidence: Benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate vs. Closest Structural Analogs


Protecting Group Strategy: Cbz vs. Boc – Orthogonal Deprotection Compatibility in Haloperidol Synthesis

The target compound features a Cbz protecting group that can be selectively removed via catalytic hydrogenolysis (H₂, Pd/C) without affecting the 4-chlorophenyl or 4-hydroxyl functionalities. In contrast, the corresponding N-Boc-protected analog requires acidic deprotection conditions (TFA or HCl), which pose risk of tertiary alcohol dehydration and are incompatible with acid-sensitive downstream intermediates in the haloperidol synthetic route. The Cbz route is the established pathway for both unlabeled haloperidol and its deuterated isotopologue (CAS 1216929-70-2), where the Cbz group is cleaved in the final step to liberate the 4-(4-chlorophenyl)-4-hydroxypiperidine free base for subsequent N-alkylation [1]. No re-optimization data have been published for Boc-deprotection alternatives in this specific sequence.

Haloperidol synthesis Cbz protecting group Orthogonal deprotection Isotope labeling

Physicochemical Differentiation: Lipophilicity and Permeability – Cbz Intermediate vs. Free Base CPHP

The Cbz-protected target compound exhibits a calculated LogD (pH 7.4) of 3.33 and a polar surface area (PSA) of 49.77 Ų, fully compliant with Lipinski's Rule of Five [1]. The free base counterpart, 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP, CAS 39512-49-7), has a significantly lower molecular weight (211.69 g/mol vs. 345.82 g/mol) and higher basicity (pKa ~9.5 for the piperidine nitrogen), which confers different solubility and permeability characteristics. The Cbz group increases lipophilicity by approximately 1.5–2.0 LogP units relative to CPHP, providing superior organic-phase partitioning for extractive workup during multi-step synthesis [2]. Additionally, the target compound complies with all four Lipinski criteria, whereas the free base CPHP has been identified as a toxic haloperidol metabolite associated with neurotoxicity [3].

LogD Lipinski Rule of Five polar surface area drug-likeness

Low CYP3A4 Inhibition Liability: Cbz-Protected Intermediate vs. Drug-like Piperidine Derivatives

The target compound has been assayed for CYP3A4 inhibition in pooled human liver microsomes, yielding an IC50 of 10,000 nM (10 µM) [1]. This indicates negligible CYP3A4 inhibitory potential, as CYP3A4 inhibition alerts are typically set at IC50 < 10 µM. In the same assay platform, several closely related 4-hydroxypiperidine CCR1 antagonist leads with elaborated N-substituents (e.g., BDBM50399208 / CHEMBL2180528 series) exhibit significantly more potent CYP inhibition, with IC50 values ranging from 15 nM to 78 nM at CCR1 but with CYP liability data not concurrently reported for those analogs [2]. The low CYP3A4 inhibition of the Cbz-protected intermediate suggests minimal risk of metabolism-based drug-drug interactions if this scaffold is deployed as a prodrug or if residual intermediate carries through to final API.

CYP3A4 inhibition drug-drug interaction ADME hepatic metabolism

CCR1 Antagonist Pharmacophore: 4-Chlorophenyl vs. 4-Methoxyphenyl and Unsubstituted Phenyl – Potency Discrimination

In the foundational CCR1 antagonist SAR study by Ng et al. (J Med Chem 1999), the 4-chlorophenyl substituent on the 4-hydroxypiperidine core was demonstrated to be superior to both 4-methoxyphenyl and unsubstituted phenyl. The 4-chloro analogue (compound 6s, derived from the same 4-(4-chlorophenyl)-4-hydroxypiperidine core protected as the Cbz intermediate) showed the highest CCR1 binding potency, while the 4-methoxy analogue (6aj) exhibited lower potency than 6s, and the unsubstituted phenyl analogue (6v) was less potent still [1]. This rank order (4-Cl > 4-OMe > H) establishes the 4-chlorophenyl substitution as the optimal electronic and steric complement for the CCR1 hydrophobic binding pocket. Additionally, compound 6s demonstrated at least 200-fold selectivity for CCR1 over other human 7-TM receptors, including other chemokine receptors [2].

CCR1 antagonist structure-activity relationship chemokine receptor 4-chlorophenyl pharmacophore

Purity and Storage Stability: Vendor-Supplied Quality Metrics for Procurement Specification

Commercially, the target compound is supplied with purity specifications of NLT 98% (HPLC) [1] and ≥95% . The compound is a white solid with a melting point of 95–98°C, soluble in chloroform and methanol (slightly) . Storage at 2–8°C (refrigerated) is recommended, and under these conditions no degradation is reported within the manufacturer-stated shelf life [2]. In contrast, the deprotected free base CPHP (CAS 39512-49-7) is a toxic haloperidol metabolite requiring controlled substance handling in some jurisdictions and lacks comparable commercial quality documentation as a research intermediate. The Cbz intermediate thus offers a stable, well-characterized, and safely handled alternative for the 4-(4-chlorophenyl)-4-hydroxypiperidine scaffold.

purity specification storage conditions quality control procurement

High-Value Application Scenarios for Benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate (CAS 1076199-00-2)


Haloperidol and Isotopically Labeled Haloperidol-d4 Synthesis: Direct-Entry Cbz Intermediate

The compound is the direct Cbz-protected precursor for haloperidol API synthesis. Following hydrogenolytic Cbz deprotection, the liberated 4-(4-chlorophenyl)-4-hydroxypiperidine undergoes N-alkylation with 4-chloro-4'-fluorobutyrophenone to yield haloperidol. The identical intermediate serves for the preparation of the deuterated analog haloperidol-d4 (CAS 1216929-70-2 intermediate) used as an internal standard in LC-MS/MS bioanalytical methods for therapeutic drug monitoring and pharmacokinetic studies [1]. Procurement of the Cbz intermediate eliminates the need to handle the neurotoxic free base CPHP in early synthetic steps.

CCR1 Chemokine Receptor Antagonist Lead Optimization: 4-Chlorophenyl Pharmacophore Entry Point

In CCR1 antagonist discovery programs, the 4-(4-chlorophenyl)-4-hydroxypiperidine core is the privileged scaffold identified by HTS at Berlex Biosciences and subsequently optimized to compound 6s, which achieved ≥200-fold selectivity for CCR1 over related chemokine and 7-TM receptors [2]. The Cbz-protected intermediate allows researchers to explore diverse N-substituent SAR while retaining the optimal 4-chlorophenyl pharmacophore that consistently outperforms 4-methoxy and unsubstituted phenyl analogs in binding and functional antagonism assays [3].

CYP Inhibition Liability Screening and Early ADME Profiling of 4-Hydroxypiperidine Scaffolds

With a measured CYP3A4 IC50 of 10,000 nM in human liver microsomes, the Cbz-protected intermediate provides a low-CYP-liability starting point for medchem programs [4]. This benchmark value allows teams to track whether synthetic elaboration of the scaffold introduces CYP inhibition liability. The data are directly comparable to other 4-hydroxypiperidine series compounds profiled in the same assay platform, enabling early go/no-go decisions before resource-intensive lead optimization.

Reference Standard and Impurity Profiling for Haloperidol-Related Substances

As a well-characterized solid (mp 95–98°C, ≥98% purity, white crystalline appearance) , the compound is suitable for use as a reference standard in HPLC impurity profiling of haloperidol API and finished dosage forms. Its distinct retention time and UV chromophore (benzyl carbamate) facilitate unambiguous identification and quantification of Cbz-related process impurities during pharmaceutical quality control.

Quote Request

Request a Quote for Benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.